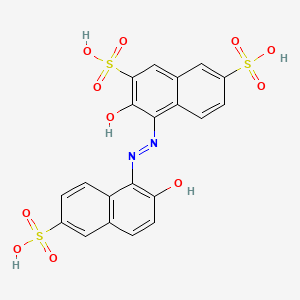

1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid

Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established protocols for azo compound naming conventions. The compound's systematic name is derived through the substitutive nomenclature approach, where the azo functional group serves as a linking unit between two naphthalene derivatives. According to IUPAC guidelines for azo compounds, these structures with the general form R-N=N-R' are named as derivatives of diazene or by using organyldiazenyl substituent terminology.

The complete systematic name "3-hydroxy-4-[(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid" reflects the compound's structural complexity. This nomenclature begins with the naphthalene ring system that bears the principal functional groups, specifically the disulfonic acid functionalities at positions 2 and 7. The hydroxyl group at position 3 and the complex diazenyl substituent at position 4 complete the structural description of the primary naphthalene unit.

The diazenyl substituent portion "(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl" describes the second naphthalene ring system connected through the azo linkage. This second naphthalene bears a hydroxyl group at position 2 and a sulfonic acid group at position 6, with the azo connection occurring at position 1. The systematic approach ensures unambiguous identification of all functional group positions and their relationships within the molecular framework.

Isomeric considerations for this compound involve multiple potential positional variations of the functional groups on both naphthalene ring systems. The specific positioning of hydroxyl and sulfonic acid groups creates distinct regioisomers with different chemical and physical properties. The compound with CAS number 32884-46-1 represents one specific isomer, while related compounds with alternative functional group positioning exist as separate chemical entities.

CAS Registry Number and Alternative Nomenclatural Systems

The Chemical Abstracts Service registry number 32884-46-1 serves as the unique identifier for this specific isomer of the compound. This registry number distinguishes it from closely related structural analogs, such as the compound with CAS number 29120-26-1, which represents a different positional isomer where the sulfonic acid group on the first naphthalene ring is located at position 4 rather than position 6.

The European Community number 630-918-2 provides additional regulatory identification for this compound within European chemical databases. Alternative nomenclatural systems include various synonymous names that reflect different naming conventions and chemical database requirements. These alternative names include "2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)-" and "1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid".

The compound belongs to the broader class of azo dyes, which are characterized by the presence of the azo functional group (-N=N-) linking two aromatic ring systems. Within this classification, the compound specifically represents a hydroxynaphthalene azo derivative with multiple sulfonic acid functionalities, placing it among the more complex members of this chemical family.

Molecular Formula and Structural Elucidation via X-ray Crystallography

The molecular formula C20H14N2O11S3 indicates a substantial molecular structure with multiple heteroatoms and functional groups. This formula corresponds to a molecular weight of 554.52-554.53 atomic mass units, reflecting the presence of two nitrogen atoms forming the azo linkage, eleven oxygen atoms distributed among hydroxyl and sulfonic acid groups, and three sulfur atoms contained within the sulfonic acid functionalities.

X-ray crystallography represents the definitive method for structural elucidation of complex organic compounds like this azo derivative. The technique employs the regular atomic spacing within crystal lattices as diffraction gratings for X-ray radiation, enabling precise determination of atomic positions and molecular geometry. For compounds containing naphthalene ring systems, X-ray crystallographic analysis reveals the planar aromatic character and precise bond lengths characteristic of these polycyclic aromatic structures.

The crystallographic approach involves preparation of suitable single crystals, followed by systematic measurement of diffraction patterns as the crystal is rotated through various orientations. The resulting diffraction data provides three-dimensional electron density maps that reveal the exact positioning of all atoms within the molecular structure. For azo compounds, this technique particularly helps establish the geometry around the azo linkage and the relative orientations of the two aromatic ring systems.

Structural parameters derived from X-ray crystallography would include precise carbon-carbon bond lengths within the naphthalene rings, the nitrogen-nitrogen bond distance in the azo group, and the angles between functional groups and the aromatic ring planes. The planar nature of naphthalene rings, with carbon-carbon bond lengths alternating between approximately 1.37 and 1.42 Angstroms, provides a foundation for understanding the overall molecular geometry.

Positional Relationships of Functional Groups in the Naphthalene Framework

The naphthalene ring system provides a numbered framework for precisely describing functional group positions. In naphthalene, the eight carbon atoms are numbered sequentially around the ring perimeter, with positions 1, 4, 5, and 8 being peri-positions, and positions 2, 3, 6, and 7 forming the remaining positions. This numbering system enables unambiguous description of substituent locations and their spatial relationships.

In the primary naphthalene ring of this compound, the hydroxyl group occupies position 3, creating a meta relationship with the disulfonic acid group at position 2 and an ortho relationship with the azo substituent at position 4. The second disulfonic acid group at position 7 maintains a para relationship with the position 3 hydroxyl group, creating a specific pattern of polar functionalities around the aromatic ring system.

The secondary naphthalene ring, connected through the azo linkage at position 1, bears a hydroxyl group at position 2 and a sulfonic acid group at position 6. This arrangement places the hydroxyl group in an ortho relationship to the azo connection point, while the sulfonic acid occupies a position that is meta to the azo linkage and para to the hydroxyl group.

The spatial arrangement of these functional groups creates specific intramolecular interactions and influences the compound's overall conformation. The ortho hydroxyl groups on both naphthalene rings may participate in hydrogen bonding interactions with nearby functional groups, potentially affecting the molecule's preferred conformational states. The distribution of sulfonic acid groups around both ring systems creates multiple sites for ionic interactions and significantly influences the compound's solubility and binding characteristics.

| Ring System | Position | Functional Group | Relationship to Azo Linkage |

|---|---|---|---|

| Primary Naphthalene | 2 | Sulfonic Acid | Meta to azo connection |

| Primary Naphthalene | 3 | Hydroxyl | Ortho to azo connection |

| Primary Naphthalene | 7 | Sulfonic Acid | Para to azo connection |

| Secondary Naphthalene | 1 | Azo Connection | Connection point |

| Secondary Naphthalene | 2 | Hydroxyl | Ortho to azo connection |

| Secondary Naphthalene | 6 | Sulfonic Acid | Meta to azo connection |

Properties

IUPAC Name |

3-hydroxy-4-[(2-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O11S3/c23-16-6-1-10-7-12(34(25,26)27)2-4-14(10)18(16)21-22-19-15-5-3-13(35(28,29)30)8-11(15)9-17(20(19)24)36(31,32)33/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSTXKTXCOJDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)O)C=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954541 | |

| Record name | 3-Hydroxy-4-[2-(2-oxo-6-sulfonaphthalen-1(2H)-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32884-46-1 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-((2-hydroxy-6-sulfo-1-naphthalenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032884461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-[2-(2-oxo-6-sulfonaphthalen-1(2H)-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid [Metallochromic Indicator for Calcium] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization of Amino-Naphthol Sulfonic Acid

- The starting material is typically an amino-substituted naphthol disulfonic acid, such as l-amino-8-naphthol-3,6-disulfonic acid.

- Diazotization is carried out by dissolving the amino compound in an aqueous acidic medium (e.g., hydrochloric acid) at low temperature (0°C to 10°C).

- Sodium nitrite solution (20%) is added slowly to form the diazonium salt.

- The reaction is maintained at low temperature to stabilize the diazonium intermediate, which can precipitate as a suspension in the acidic aqueous medium.

Coupling Reaction

- The diazonium salt suspension is then reacted with 2-naphthol-3,6-disulfonic acid dissolved in an alkaline solution (1 M NaOH or sodium carbonate buffer).

- The coupling is typically performed at room temperature or slightly elevated temperature (up to 60°C) for several hours (2–3 hours), followed by standing overnight to complete the reaction.

- The azo coupling occurs at the activated position of the naphthol ring, forming the azo linkage (-N=N-) between the diazonium compound and the coupling component.

Isolation and Purification

- After completion of the coupling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the crude azo dye.

- The crude product is filtered and subjected to repeated recrystallization from water with gradual addition of hydrochloric acid.

- The purified crystalline dye is dried under vacuum or in a desiccator over phosphorus pentoxide and sodium hydroxide pellets for at least one week to remove moisture and impurities.

Experimental Conditions Summary

| Step | Reagents/Conditions | Temperature | Duration | Notes |

|---|---|---|---|---|

| Diazotization | Amino-naphthol sulfonic acid, 11 M HCl, NaNO2 (20%) | 0°C to 10°C | ~30 min | Formation of diazonium salt suspension |

| Coupling | Diazonium salt + 2-naphthol-3,6-disulfonic acid in 1 M NaOH | RT to 60°C | 2–3 hours + overnight | Azo coupling reaction |

| Acidification | Concentrated HCl | RT | Until precipitation | Precipitates crude dye |

| Purification | Recrystallization in water + HCl | RT | 1–2 days per cycle | Repeated to enhance purity |

| Drying | Desiccator over P2O5 and NaOH pellets | RT | ≥1 week | Ensures dryness and stability |

Research Findings and Notes

- The diazotization and coupling reactions are sensitive to pH and temperature; maintaining low temperature during diazotization prevents decomposition of the diazonium salt.

- The presence of sulfonic acid groups enhances water solubility and influences the position and reactivity in azo coupling.

- The coupling reaction is generally carried out in alkaline medium to activate the naphthol coupling component.

- Purification by repeated recrystallization is critical to remove by-products and achieve a high-purity dye suitable for analytical or industrial use.

- Yields of azo dyes prepared by this method are generally high, with reported yields around 70% for related azo compounds synthesized by similar diazotization and coupling steps.

- Reductive deamination methods are used in preparing key intermediates such as 1-naphthol-3,6-disulfonic acid, which is a precursor for the coupling partner, ensuring high purity and minimizing hazardous by-products.

Summary Table of Key Intermediates and Reagents

| Compound | Role in Synthesis | Preparation/Source |

|---|---|---|

| l-Amino-8-naphthol-3,6-disulfonic acid | Diazotization precursor | Prepared by known methods or commercial supply |

| Sodium nitrite (NaNO2) | Diazotizing agent | Commercial reagent |

| 2-Naphthol-3,6-disulfonic acid | Coupling agent | Prepared by reductive deamination or known synthesis |

| Hydrochloric acid (HCl) | Acid medium for diazotization and precipitation | Commercial reagent |

| Sodium hydroxide (NaOH) | Alkaline medium for coupling | Commercial reagent |

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinonoid structures.

Reduction: Reduction of the azo group can break the -N=N- bond, resulting in the formation of corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation or nitration, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium dithionite (Na₂S₂O₄) or zinc dust in acidic conditions are typically used.

Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of quinonoid derivatives.

Reduction: Formation of corresponding aromatic amines.

Substitution: Introduction of additional functional groups such as nitro or sulfonic acid groups.

Scientific Research Applications

1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic Acid has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability in aqueous solutions.

Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and water solubility.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure under different conditions. The molecular targets and pathways involved include:

Azo-Hydrazone Tautomerism: The compound can exist in equilibrium between its azo form and hydrazone form, depending on the pH and other environmental factors.

Interaction with Proteins: In biological systems, the compound can bind to proteins, altering their structure and function, which is useful in staining and diagnostic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of azo-naphthol sulfonic acids, differing from analogues in substituent positions, sulfonation patterns, and metal-binding affinities. Key comparisons include:

Research Findings and Performance Metrics

- Metal Chelation : The target compound forms stable complexes with Ca²⁺ at pH >10, showing a sharp color transition (red to blue) suitable for titrimetry . In contrast, Hydroxynaphthol Blue requires alkaline conditions (pH 12–13) for Ca²⁺ detection, limiting its utility in neutral systems .

- Interference Resistance : Thorin exhibits superior selectivity for Th⁴⁺ but suffers from interference by Fe³⁺ (mitigated by ascorbic acid reduction) and anions like phosphate . The target compound shows minimal interference from Mg²⁺ or Sr²⁺ in calcium titrations .

- Thermal and pH Stability: Functionalized polymers incorporating 2-naphthol-3,6-disulfonic acid (via azo bonds) demonstrate enhanced chelation constants due to polymeric matrix effects, outperforming monomeric analogues in Cr³⁺ adsorption .

- Synthetic Flexibility : Metal complexes (Cu²⁺, Ni²⁺, Cr³⁺) of related azo-sulfonic acids exhibit tunable spectral properties, enabling tailored applications in dyeing and catalysis .

Key Advantages and Limitations

Biological Activity

1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic acid (CAS Number: 32884-46-1) is a synthetic organic compound belonging to the class of naphthol derivatives. Its unique structure, featuring multiple sulfonic acid groups, contributes to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic acid is , with a molecular weight of approximately 554.53 g/mol. The presence of sulfonic acid groups enhances its solubility in water and facilitates interactions with biological macromolecules.

Research indicates that naphthol derivatives can interact with various biological targets, including enzymes and receptors. The compound's sulfonic acid groups may enhance its binding affinity to proteins and nucleic acids, potentially modulating their activity.

- Enzyme Inhibition :

- Antioxidant Activity :

Applications in Research

The compound is utilized in various fields, including:

- Proteomics : As a dye in protein assays due to its ability to bind proteins and facilitate visualization.

- Environmental Chemistry : Used to study the degradation of naphthalene derivatives in environmental samples.

Case Study 1: Tyrosinase Inhibition

A study conducted by Lin et al. (2012) demonstrated the inhibitory effects of naphthol derivatives on mushroom tyrosinase. The results indicated that both α-naphthol and β-naphthol could significantly inhibit enzyme activity, suggesting potential applications in skin lightening products .

Case Study 2: Antioxidant Effects

Research published in the Journal of Agricultural and Food Chemistry highlighted the antioxidant properties of naphthol derivatives. The study showed that these compounds could effectively reduce oxidative stress markers in cellular models, indicating their potential therapeutic applications .

Table 1: Comparison of Biological Activities of Naphthol Derivatives

| Compound Name | Tyrosinase Inhibition | Antioxidant Activity | Applications |

|---|---|---|---|

| 1-(2-Hydroxy-6-sulfo-1-naphthylazo)-2-naphthol-3,6-disulfonic acid | Moderate | High | Proteomics, Environmental Studies |

| α-Naphthol | High | Moderate | Skin Lightening |

| β-Naphthol | Very High | Low | Skin Lightening |

Q & A

Q. Purity Validation :

- Use UV-Vis spectroscopy to confirm λ_max shifts (e.g., 480–520 nm for azo compounds) .

- Ion chromatography to quantify residual sulfates/sulfonates .

Advanced: How do solvent polarity and pH affect the compound’s chelation properties with transition metals?

Methodological Answer:

The compound’s sulfonate and hydroxyl groups enable metal chelation, but performance depends on:

Q. Experimental Design :

- Titrate metal solutions (e.g., 0.1 M FeCl₃) into the compound while monitoring absorbance changes (e.g., 510 nm for Fe³⁺ complexes) .

- Compare stability constants (log K) across solvents using Job’s method .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- UV-Vis Spectroscopy : Identify π→π* transitions in the azo group (450–550 nm) and sulfonate auxochromes (250–300 nm) .

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonate-induced deshielding .

- FT-IR : Confirm sulfonate (1180–1200 cm⁻¹ S=O stretch) and azo (1450–1600 cm⁻¹ N=N stretch) groups .

Q. Challenges :

Advanced: How can contradictory data on sulfonation site specificity be resolved?

Data Contradiction Analysis :

Literature discrepancies arise from competing sulfonation at C3 vs. C6 positions under varying conditions.

Resolution Strategies :

- Isotopic Labeling : Use ³⁵S-labeled H₂SO₄ to track sulfonation sites via autoradiography .

- HPLC-MS/MS : Compare retention times and fragmentation patterns with synthetic standards .

Table 1 : Sulfonation Site Distribution Under Different Conditions

| Temperature (°C) | Sulfonation Agent | Dominant Site | Yield (%) |

|---|---|---|---|

| 80 | H₂SO₄ | C3 | 65 |

| 100 | Oleum | C6 | 72 |

Basic: What are the primary applications of this compound in analytical chemistry?

Q. Methodological Answer :

- Metal Ion Detection : Acts as a chromogenic reagent for Fe³⁺ and Cu²⁺ in environmental samples (detection limit ~0.1 ppm) .

- pH Indicators : Sulfonate and hydroxyl groups enable color shifts in pH 2–8 range .

- Biological Staining : Used in histology for acidic tissue components due to sulfonate-protein interactions .

Advanced: How can computational modeling optimize its selectivity for rare-earth metal ions?

Q. Methodological Answer :

Q. Experimental Validation :

- Synthesize derivatives with modified sulfonate/hydroxyl ratios and compare with computational predictions .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles due to sulfonic acid corrosivity .

- Waste Disposal : Neutralize acidic waste with NaOH before disposal .

- Storage : Airtight containers in dark, dry conditions to prevent azo group degradation .

Advanced: How does steric hindrance from sulfonate groups affect azo bond stability?

Q. Data Analysis :

Q. Mitigation Strategies :

Basic: What are the solubility challenges, and how can they be addressed?

Q. Methodological Answer :

- Solubility Profile : Highly soluble in water (>100 g/L) but insoluble in ethanol or acetone .

- Workarounds : Use co-solvents (e.g., water:ethanol 4:1) or sonication for homogeneous mixing .

Advanced: What theoretical frameworks explain its dual fluorescence and absorbance properties?

Q. Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.